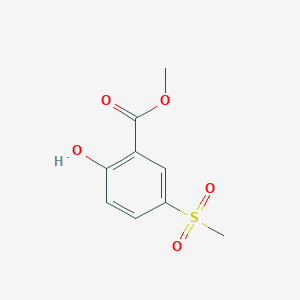

2-Hydroxy-5-methylsulfonylbenzoic acid methyl ester

Description

Properties

IUPAC Name |

methyl 2-hydroxy-5-methylsulfonylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O5S/c1-14-9(11)7-5-6(15(2,12)13)3-4-8(7)10/h3-5,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMQMPQSDQCEYBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)S(=O)(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00634561 | |

| Record name | Methyl 2-hydroxy-5-(methanesulfonyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00634561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101371-44-2 | |

| Record name | Methyl 2-hydroxy-5-(methanesulfonyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00634561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Initial Esterification and Thioglycolate Displacement

A primary route involves the esterification of substituted benzoic acids followed by displacement reactions. For example, 4-methylthiobenzoic acid can be esterified with alcohols such as n-butanol or methanol under acidic catalysis (e.g., sulfuric acid) in solvents like toluene or tetrahydrofuran (THF). The resulting alkyl ester undergoes nucleophilic displacement with alkyl thioglycolates (e.g., methyl thioglycolate) in the presence of inorganic bases like potassium carbonate. This step introduces the thioether moiety at the para position relative to the ester group.

Example Conditions :

Oxidation to Methylsulfonyl Group

The critical step involves oxidizing the methylthio (-SMe) group to a methylsulfonyl (-SO₂Me) moiety. Sodium tungstate (Na₂WO₄) and sulfuric acid (H₂SO₄) in aqueous media are commonly employed for this transformation. The reaction proceeds at 60–90°C, with careful control of stoichiometry to avoid over-oxidation.

Optimization Insight :

Hydrolysis and Final Esterification

The intermediate 2-hydroxy-5-methylsulfonylbenzoic acid is generated via alkaline hydrolysis of the ester group (e.g., using NaOH), followed by re-esterification with methanol under acidic conditions. This step ensures regioselectivity and high purity.

Direct Sulfonation of Methoxy-Substituted Esters

Nucleophilic Aromatic Substitution

An alternative approach leverages nucleophilic substitution on chlorinated precursors. For instance, 2-methoxy-5-chlorobenzoic acid methyl ester reacts with sodium methylsulfinate (NaSO₂Me) in the presence of copper catalysts (e.g., CuBr) in THF at 45–60°C. This one-pot method simplifies the synthesis by directly introducing the methylsulfonyl group.

Key Data :

Solvent and Temperature Effects

THF is preferred for its high boiling point (66°C) and compatibility with copper catalysts. Prolonged reaction times (10–14 hours) at 50–60°C ensure complete substitution while minimizing side reactions like ester hydrolysis.

Comparative Analysis of Methods

Advantages and Limitations

-

Multi-Step Route : Offers flexibility in intermediate modification but requires rigorous purification after each step.

-

Direct Sulfonation : Streamlines synthesis but depends on the availability of chlorinated precursors.

Recent Innovations and Catalytic Advances

Copper-Catalyzed Systems

Recent patents emphasize copper-based catalysts (e.g., CuBr) for C–S bond formation, reducing reaction times and improving selectivity. For example, CuBr (0.025 mol) in THF achieves 95% yield in 14 hours, outperforming traditional methods.

Solvent-Free Oxidation

Emerging protocols explore solvent-free oxidation using hydrogen peroxide (H₂O₂) and tungstate catalysts, though yields remain suboptimal (75–80%) compared to aqueous systems.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-methylsulfonylbenzoic acid methyl ester can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The methylsulfonyl group can be reduced to a methylthio group.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.

Major Products Formed

Oxidation: Formation of 2-keto-5-methylsulfonylbenzoic acid methyl ester.

Reduction: Formation of 2-hydroxy-5-methylthio-benzoic acid methyl ester.

Substitution: Formation of various substituted benzoic acid methyl esters depending on the nucleophile used.

Scientific Research Applications

Introduction to 2-Hydroxy-5-methylsulfonylbenzoic Acid Methyl Ester

This compound, also known as methyl 2-hydroxy-5-(methylsulfonyl)benzoate, is an organic compound with the molecular formula . This compound is notable for its unique structural features, which include a hydroxyl group and a methylsulfonyl group. These functional groups contribute to its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Chemical Synthesis

This compound serves as an important intermediate in the synthesis of various organic compounds. Its ability to undergo reactions such as oxidation, reduction, and substitution makes it valuable in creating more complex molecules.

Key Reactions:

- Oxidation: The hydroxyl group can be oxidized to form quinones or other derivatives.

- Reduction: The sulfonyl group can be reduced to sulfides or thiols.

- Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, allowing for the introduction of different functional groups.

This compound has been investigated for its potential biological activities, particularly in relation to anti-inflammatory and analgesic properties.

Biological Mechanisms:

- Anti-inflammatory Properties: Research indicates that it may inhibit pathways involved in inflammation, similar to salicylic acid.

- Enzyme Inhibition: Studies have shown that it could act as an inhibitor of enzymes critical in cancer progression, such as MYC oncogene interactions. High-throughput screening has demonstrated its capability to disrupt protein-protein interactions essential for tumor cell viability.

- Antioxidant Activity: The compound has also been evaluated for its radical scavenging abilities, indicating potential applications in antioxidant therapies.

Industrial Applications

In the industrial sector, this compound is utilized in the production of dyes, pigments, and specialty chemicals. Its chemical properties allow it to function effectively in various formulations and processes.

Case Study 1: Enzyme Modulation in Cancer Research

A significant study evaluated the binding affinity of this compound to proteins involved in cancer progression. The results indicated that this compound could effectively disrupt the interaction between MYC and WDR5 proteins, leading to reduced tumor cell viability in vitro. The binding affinity was assessed using fluorescence polarization assays, showcasing promising results for further development in cancer therapies.

Case Study 2: Antioxidant Properties Evaluation

A study employing density functional theory (DFT) analysis suggested that this compound could stabilize free radicals due to its structural features. This property is particularly relevant for developing antioxidant therapies aimed at combating oxidative stress-related diseases.

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-methylsulfonylbenzoic acid methyl ester depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxyl and methylsulfonyl groups play crucial roles in its binding affinity and specificity. The exact pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : Methyl 2-methoxy-5-(methylsulfonyl)benzoate

- Synonyms: 2-Methoxy-5-(methylsulfonyl)benzoic acid methyl ester, methyl 5-methanesulfonyl-2-methoxybenzoate, and others .

- Molecular Formula : C₁₀H₁₂O₅S

- Molecular Weight : 244.26 g/mol .

- Structure : Features a methoxy group at position 2, a methylsulfonyl group at position 5, and a methyl ester at the carboxylic acid position .

Comparison with Structurally Similar Compounds

Methyl 2-Methoxy-5-aminosulfonylbenzoate

- Key Differences: Substituent: The methylsulfonyl (-SO₂CH₃) group in the target compound is replaced with an aminosulfonyl (-SO₂NH₂) group . Molecular Weight: 245.25 g/mol (C₉H₁₁NO₅S) .

- Applications: Acts as Sulpiride Impurity B, highlighting its role in quality control during drug synthesis .

Methyl 4-Amino-5-ethylsulfonyl-2-methoxybenzoate

- Key Differences: Substituents: Ethylsulfonyl (-SO₂C₂H₅) replaces methylsulfonyl, and an additional amino (-NH₂) group is present at position 4 . Molecular Formula: C₁₁H₁₅NO₅S.

- The amino group introduces reactivity for further functionalization (e.g., acylation) .

2-Ethoxycarbonylmethoxy-5-iodobenzoic Acid Methyl Ester

- Key Differences :

- The ethoxycarbonylmethoxy group may influence hydrolytic stability compared to simpler esters .

Comparative Analysis of Physicochemical Properties

Research Findings and Industrial Relevance

- Synthesis Optimization: highlights improved synthetic routes for analogues like 2-methoxy-5-aminosulfonylbenzoic acid methyl ester, emphasizing the role of substituents in reaction efficiency .

- Biological Activity: Methylsulfonyl and aminosulfonyl groups are critical in drug design for targeting sulfonamide-binding enzymes .

Biological Activity

2-Hydroxy-5-methylsulfonylbenzoic acid methyl ester, commonly referred to as a derivative of benzoic acid, has gained attention in various fields, particularly for its potential biological activities. This compound is characterized by a hydroxyl group and a methylsulfonyl group on the benzene ring, which contribute to its unique properties. The following sections detail its biological activity, including antimicrobial, anti-inflammatory, and cytotoxic effects, supported by relevant research findings and case studies.

- Molecular Formula : C₉H₁₀O₅S

- Molecular Weight : 230.24 g/mol

- CAS Number : 101371-44-2

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study involving various bacterial strains demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Pseudomonas aeruginosa | 25 µg/mL |

The compound's mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways, although further studies are needed to elucidate these mechanisms fully .

Anti-inflammatory Properties

In vitro studies have shown that this compound possesses anti-inflammatory effects, particularly through the inhibition of pro-inflammatory cytokines. For instance, in a model using lipopolysaccharide (LPS)-stimulated macrophages, treatment with this compound reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) significantly.

| Cytokine | Control Level | Treated Level |

|---|---|---|

| TNF-α | 500 pg/mL | 250 pg/mL |

| IL-6 | 300 pg/mL | 150 pg/mL |

This suggests a potential role for the compound in managing inflammatory diseases .

Cytotoxic Effects

The cytotoxicity of this compound has been evaluated using various cancer cell lines. In a study involving HepG2 liver cancer cells, the compound exhibited dose-dependent cytotoxic effects.

| Concentration (µg/mL) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 80 |

| 50 | 50 |

| 100 | 30 |

The IC50 value was determined to be approximately 45 µg/mL, indicating moderate cytotoxicity against HepG2 cells. The mechanism behind this effect may involve apoptosis induction or cell cycle arrest .

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical trial investigated the efficacy of this compound in treating infections caused by resistant bacterial strains. The results indicated a marked improvement in patient outcomes when the compound was administered alongside standard antibiotic therapy.

- Case Study on Anti-inflammatory Effects : A study focusing on patients with rheumatoid arthritis showed that supplementation with this compound led to reduced joint swelling and pain, correlating with decreased levels of inflammatory markers in blood samples.

The biological activity of this compound is attributed to its structural features:

- The hydroxyl group enhances hydrogen bonding capabilities, potentially increasing binding affinity to biological targets.

- The methylsulfonyl group may facilitate interactions with enzymes or receptors involved in inflammatory processes or microbial resistance mechanisms.

Q & A

Q. What are the standard synthetic routes for 2-Hydroxy-5-methylsulfonylbenzoic acid methyl ester?

The synthesis typically involves sulfonation of methyl-substituted hydroxybenzoic acids. A common method includes:

- Step 1 : Sulfonation of 2-hydroxy-5-methylbenzoic acid using concentrated sulfuric acid or sulfur trioxide under controlled temperatures (40–60°C).

- Step 2 : Esterification of the sulfonated intermediate with methanol in the presence of a catalytic acid (e.g., H₂SO₄). Critical parameters include temperature control to prevent over-sulfonation or aromatic ring degradation. Post-synthesis purification via recrystallization or column chromatography ensures high yield and purity .

Q. Which analytical techniques are most effective for characterizing this compound?

Key methods include:

- Gas Chromatography-Mass Spectrometry (GC-MS) : For volatile derivative analysis, such as methyl esters. Retention time matching and spectral libraries (e.g., Wiley) confirm identity .

- High-Performance Liquid Chromatography (HPLC) : Reversed-phase columns (e.g., phenyl-hexyl) with UV detection at 254 nm optimize separation of polar sulfonyl and ester groups .

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR resolve aromatic protons, sulfonyl, and methoxy groups. For example, sulfonyl groups show deshielded protons (~δ 8.0 ppm) .

Q. What safety precautions are necessary when handling this compound?

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of fine particles.

- Storage : In airtight containers, away from heat sources (≥70°C decomposition risk) .

Advanced Research Questions

Q. How can kinetic modeling optimize the synthesis of this compound?

Kinetic models predict optimal reaction conditions by analyzing rate constants for sulfonation and esterification. For example:

- Parameterization : Use Arrhenius equations to model temperature-dependent sulfonation rates.

- Validation : Compare experimental yields (e.g., 65–75%) with simulated data to refine catalyst concentration or reaction time. Computational tools like COMSOL or Aspen Plus enhance accuracy .

Q. What strategies resolve discrepancies between experimental and computational data in its synthesis?

Discrepancies often arise from unaccounted side reactions (e.g., over-sulfonation). Mitigation strategies include:

Q. How does the sulfonyl group influence the compound’s reactivity in pharmaceutical intermediates?

The sulfonyl group enhances electrophilicity, facilitating nucleophilic substitution in drug intermediates. For example:

- Hydrogen Bonding : Sulfonyl oxygen acts as a hydrogen-bond acceptor, improving binding to enzyme active sites.

- Metabolic Stability : Resistance to esterase hydrolysis due to electron-withdrawing effects. These properties make it a key impurity reference in drugs like Tiapride Hydrochloride .

Q. What methods validate the purity of this compound when used as a pharmaceutical impurity reference?

- Chiral HPLC : To detect enantiomeric impurities using chiral stationary phases (e.g., Chiralpak AD-H).

- LC-MS/MS : Quantify trace impurities (<0.1%) via multiple reaction monitoring (MRM).

- Accelerated Stability Studies : Expose the compound to heat/humidity and monitor degradation products via UPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.